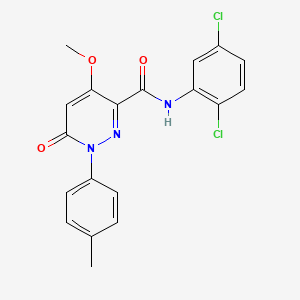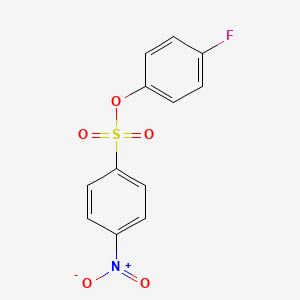
4-Fluorophenyl 4-nitrobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorophenyl 4-nitrobenzene-1-sulfonate is an organic compound with the molecular formula C12H8FNO5S and a molecular weight of 297.26 g/mol. This compound is used in various scientific experiments and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s structurally similar to 4-fluoronitrobenzene, which is known to undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including the halex process .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a compound .
Result of Action
Similar compounds have been shown to cause various physiological effects, including acute toxicity and specific target organ toxicity .
Méthodes De Préparation
The synthesis of 4-Fluorophenyl 4-nitrobenzene-1-sulfonate typically involves the reaction of 4-fluoronitrobenzene with a sulfonating agent. One common method is the Halex process, where 4-nitrochlorobenzene reacts with potassium fluoride (KF) to produce 4-fluoronitrobenzene . This intermediate can then be sulfonated using a sulfonating agent such as sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled conditions to yield this compound .
Analyse Des Réactions Chimiques
4-Fluorophenyl 4-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted by nucleophiles such as phenoxide, leading to the formation of mononitrodiphenylether.
Reduction Reactions: The nitro group can be reduced to an amino group using hydrogenation, resulting in the formation of 4-fluoroaniline.
Oxidation Reactions: The sulfonate group can undergo oxidation under specific conditions, although this is less common.
Common reagents used in these reactions include hydrogen gas (H2) for reduction, phenoxide for substitution, and various oxidizing agents for oxidation. The major products formed from these reactions include 4-fluoroaniline and mononitrodiphenylether .
Applications De Recherche Scientifique
4-Fluorophenyl 4-nitrobenzene-1-sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
4-Fluorophenyl 4-nitrobenzene-1-sulfonate can be compared with other similar compounds such as:
4-Fluoronitrobenzene: This compound is a precursor in the synthesis of this compound and shares similar reactivity due to the presence of the nitro and fluorine groups.
4-Nitrochlorobenzene: Another precursor, which undergoes the Halex process to form 4-fluoronitrobenzene.
Mononitrodiphenylether: A product of the substitution reaction involving this compound and phenoxide.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and applications in various fields.
Propriétés
IUPAC Name |
(4-fluorophenyl) 4-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO5S/c13-9-1-5-11(6-2-9)19-20(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOCHQGDYCYZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2871786.png)
![1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone](/img/structure/B2871787.png)
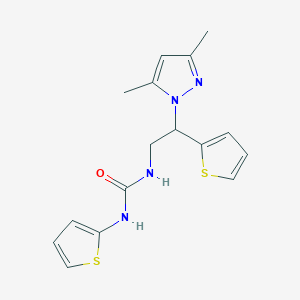
![2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2871790.png)
![2-Chloro-N-cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2871792.png)
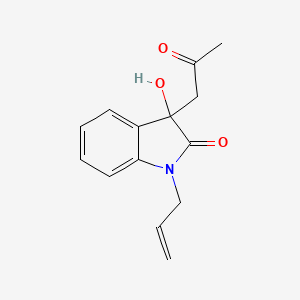
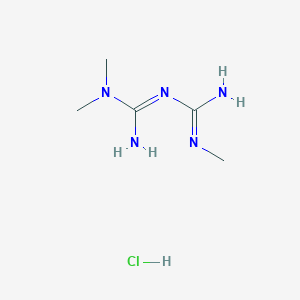
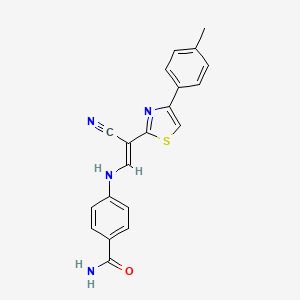
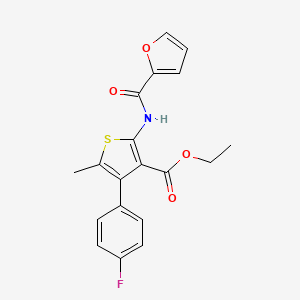
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2871800.png)
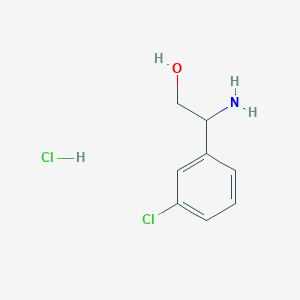
![(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2871803.png)
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2871805.png)
